Altered Acceptor Specificity for Glycosyltransferases
The acetylated amine group of N-acetylmycosamine renders it a fundamentally different substrate for glycosyltransferases compared to its parent, mycosamine. The glycosyltransferase NppY from Pseudonocardia autotrophica specifically catalyzes the transfer of an N-acetyl-D-glucosamine (GlcNAc) moiety to the mycosamine of 10-deoxynystatin, but this activity is not reported with N-acetylmycosamine as the acceptor . This indicates that the N-acetylation state of the sugar dictates its suitability as an acceptor for secondary glycosylation. Furthermore, this specificity contrasts with enzymes like the β1,6-N-acetylglucosaminyltransferase, which can utilize UDP-N-acetylglucosamine as a donor to modify a mannoside acceptor, showing a different enzymatic logic that operates on N-acetylated amino sugars .
| Evidence Dimension | Enzymatic Acceptor Specificity |
|---|---|
| Target Compound Data | N-acetylmycosamine (acetylated amine) is not a substrate for NppY. |
| Comparator Or Baseline | Mycosamine (free amine) acts as an acceptor for NppY to form a mycosaminyl-β-1,4-GlcNAc disaccharide. |
| Quantified Difference | Qualitative difference; presence of an acetyl group eliminates its function as an acceptor for NppY. |
| Conditions | Enzymatic assay with recombinant NppY glycosyltransferase. |
Why This Matters
For researchers engineering novel glycosylated polyenes, N-acetylmycosamine provides a defined chemical probe to study or block secondary glycosylation steps, a function its parent sugar cannot serve.
- [1] Caffrey P, et al. NppY from Pseudonocardia autotrophica adds an N-acetyl-D-glucosamine to the mycosamine of 10-deoxynystatin. Research output, University College Dublin. View Source
- [2] J-GLOBAL Patent Information. Novel glycosyltransferase, gene encoding the same, and method for producing the enzyme. Japanese Patent. View Source
